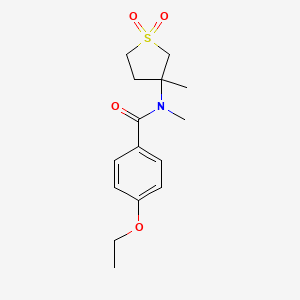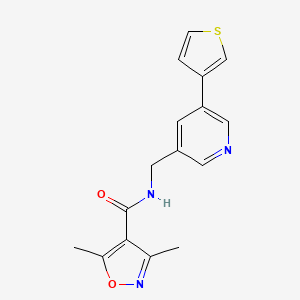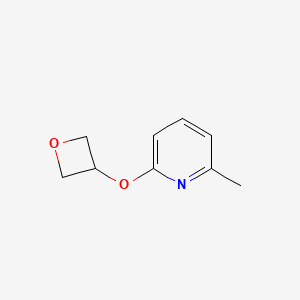![molecular formula C26H23N3 B2980671 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-69-1](/img/structure/B2980671.png)
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H23N3 and its molecular weight is 377.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Applications
A study on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlighted their photophysical properties and potential as molecular logic switches. These compounds exhibit interesting solvatochromism, acidochromism, and solid-state fluorescence properties, making them suitable for applications in optical materials and sensors. The pH-dependent fluorescence behavior of these derivatives can be utilized in designing multilevel logic gates and binary on-off response systems, showcasing their potential in molecular electronics and photonics (Uchacz et al., 2016).
Structural and Optical Properties
Research on the structural and optical properties of pyrazoloquinoline derivatives and their thin films has revealed their potential in the development of organic electronics. The polycrystalline nature of these compounds, their transition to nanocrystallites in an amorphous matrix upon thermal deposition, and their unique absorption and reflectance properties suggest their application in the fabrication of optoelectronic devices. Such materials are of interest for their electronic transition characteristics, high oscillator strength, and potential in photovoltaic applications (Zeyada et al., 2016).
Organic Light Emitting Devices (OLEDs)
Pyrazoloquinoline derivatives have also been explored for their use in organic light-emitting devices (OLEDs). Their efficient fluorescence quenching properties in the presence of protic acids and the reversible nature of this quenching process make them suitable as fluorescent materials in OLEDs. The study of such quenching mechanisms and the potential to recover fluorescence offer insights into the design of more efficient and durable OLED materials (Mu et al., 2010).
Photovoltaic Properties
The photovoltaic properties of pyrazoloquinoline derivatives, as demonstrated in their applications in organic-inorganic photodiode fabrication, highlight another promising avenue. The exploration of their electrical properties, rectification behavior under dark and illumination conditions, and their potential as photodiodes suggest a significant role in enhancing the efficiency of photovoltaic devices (Zeyada et al., 2016).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-10-12-20(13-11-19)25-23-16-27-24-8-6-5-7-22(24)26(23)29(28-25)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVNQZAXZUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)




![1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane](/img/structure/B2980597.png)
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)
![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)


![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
